9H-Purine-6(1H)-thione, 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

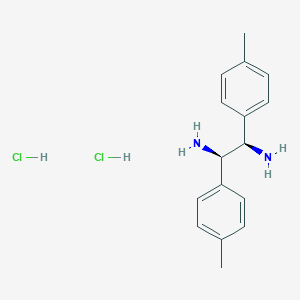

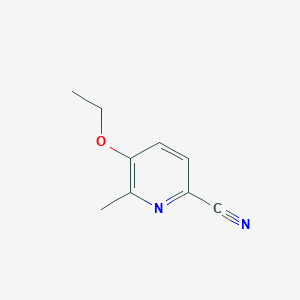

9H-Purine-6(1H)-thione, 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)-: is a modified nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-6(1H)-thione, 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)- typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as purine derivatives and ribofuranosyl compounds.

Glycosylation Reaction: The key step involves the glycosylation of the purine derivative with a protected ribofuranosyl donor. This reaction is usually catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.

Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.

Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Analog Compounds: Used as a precursor in the synthesis of other nucleoside analogs with potential therapeutic applications.

Biology:

Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in nucleic acid metabolism.

Medicine:

Antiviral Agents: Demonstrates activity against various viral infections by inhibiting viral replication.

Anticancer Agents: Shows potential in cancer treatment by interfering with DNA synthesis in cancer cells.

Industry:

Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 9H-Purine-6(1H)-thione, 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)- involves:

Inhibition of Enzymes: The compound inhibits enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.

Interference with DNA/RNA Synthesis: By incorporating into the DNA/RNA strand, it causes chain termination and prevents further elongation.

Molecular Targets: Targets include viral polymerases and cellular enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

2’-O-Methyluridine: Another nucleoside analog used in antiviral therapies.

Tubercidin: An adenosine analog with antiviral and anticancer properties.

Uniqueness:

Enhanced Stability: The 2-O-methyl modification provides enhanced stability against enzymatic degradation.

Broader Spectrum of Activity: Demonstrates a broader spectrum of antiviral and anticancer activity compared to similar compounds.

Properties

CAS No. |

13039-47-9 |

|---|---|

Molecular Formula |

C11H15N5O4S |

Molecular Weight |

313.34 g/mol |

IUPAC Name |

2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione |

InChI |

InChI=1S/C11H15N5O4S/c1-19-7-6(18)4(2-17)20-10(7)16-3-13-5-8(16)14-11(12)15-9(5)21/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,21) |

InChI Key |

UJQNIVJFXGFCHY-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)

![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)

![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)

![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)